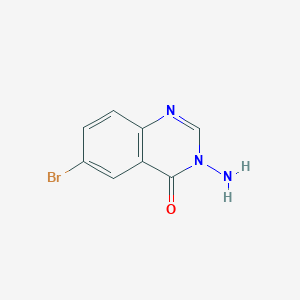
3-amino-6-bromoquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-6-bromoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of amino and bromo substituents on the quinazolinone core can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and brominated benzoic acid derivatives.
Cyclization: The key step involves the cyclization of the intermediate to form the quinazolinone core. This can be achieved through various cyclization reactions, such as the Pinner reaction or the use of dehydrating agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
3-amino-6-bromoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield aminoquinazolinone derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It can be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 3-amino-6-bromoquinazolin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
3-aminoquinazolin-4(3H)-one: Lacks the bromo substituent, which may affect its chemical reactivity and biological activity.
6-bromoquinazolin-4(3H)-one: Lacks the amino group, which can influence its interactions with biological targets.
3-amino-6-chloroquinazolin-4(3H)-one: Similar structure with a chloro substituent instead of bromo, which can lead to different chemical and biological properties.
Uniqueness
The presence of both amino and bromo substituents in 3-amino-6-bromoquinazolin-4(3H)-one makes it unique, as these groups can significantly influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
3-amino-6-bromoquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUIMEGESZUAKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429252 |
Source


|
| Record name | 3-amino-6-bromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96498-79-2 |
Source


|
| Record name | 3-amino-6-bromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)
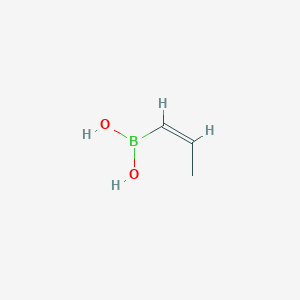
![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)
![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)
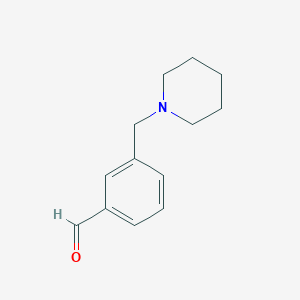

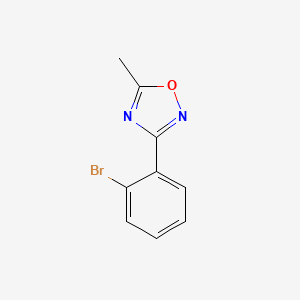
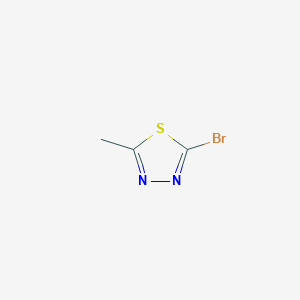
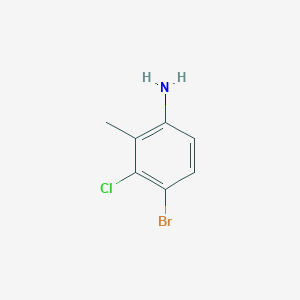

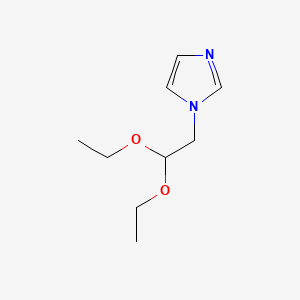
![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)
![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)

